molecular formula C16H13ClN2O2S B5074556 MFCD02964308

MFCD02964308

Cat. No.: B5074556
M. Wt: 332.8 g/mol
InChI Key: RAAPKQCTOQNXEV-UHFFFAOYSA-N
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Description

MFCD02964308 is a brominated aromatic compound with structural and functional similarities to derivatives of benzimidazole or substituted benzoic acids. Based on analogous compounds like CAS 1761-61-1 (MDL: MFCD00003330, C₇H₅BrO₂), this compound likely shares a core aromatic structure with bromine substitution, contributing to its reactivity and solubility profile . Such compounds are often synthesized via catalytic methods in polar solvents, as seen in green chemistry approaches using ionic liquids or recyclable catalysts .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9(10(2)20)19-8-18-15-14(16(19)21)13(7-22-15)11-3-5-12(17)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAPKQCTOQNXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02964308” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD02964308” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The conditions, including temperature and pH, are optimized for each reaction type.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while reduction may produce an alcohol.

Scientific Research Applications

“MFCD02964308” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic properties and potential as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which “MFCD02964308” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context and application.

Comparison with Similar Compounds

Table 1: Comparative Properties

Property This compound (Compound B) CAS 1761-61-1 (Compound A) CAS 100-00-5 (Compound C)
Molecular Formula C₇H₅ClO₂ (hypothetical) C₇H₅BrO₂ C₆H₄ClNO₂
Molecular Weight 172.57 g/mol 201.02 g/mol 173.56 g/mol
Solubility (log S) -2.10 (predicted) -2.47 -1.89
Synthesis Yield ~95% (estimated) 98% 85%
Applications Agrochemicals Pharmaceuticals Dye precursors

Research Findings

  • Structural Impact on Solubility : Bromine’s larger atomic radius in Compound A reduces solubility compared to chlorine-substituted analogs (Compounds B and C). This trend aligns with ESOL solubility predictions .
  • Catalytic Efficiency : Compound A’s synthesis achieves 98% yield using A-FGO catalysts, suggesting this compound could attain similar efficiency with optimized conditions .
  • Safety Profiles : Brominated compounds (e.g., Compound A) often exhibit higher toxicity (H302) compared to chlorinated derivatives, impacting their industrial applicability .
  • Pharmacological Potential: While this compound’s bioactivity data is unspecified, structurally similar compounds show IC₅₀ values in the micromolar range for enzyme inhibition, suggesting therapeutic relevance .

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